molecular formula C11H15BrO B150734 ((3-Bromo-2-methylpropoxy)methyl)benzene CAS No. 91273-58-4

((3-Bromo-2-methylpropoxy)methyl)benzene

Cat. No.: B150734
CAS No.: 91273-58-4
M. Wt: 243.14 g/mol
InChI Key: QVIBBFFDRDHFSJ-UHFFFAOYSA-N
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Description

((3-Bromo-2-methylpropoxy)methyl)benzene: is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromine atom is attached to the third carbon of a 2-methylpropoxy group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene typically involves the reaction of 3-bromo-2-methylpropyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: ((3-Bromo-2-methylpropoxy)methyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Formation of ethers, nitriles, or amines.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of 2-methylpropoxybenzene.

Scientific Research Applications

Chemistry: ((3-Bromo-2-methylpropoxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors to drugs with anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ((3-Bromo-2-methylpropoxy)methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Benzyl bromide: Similar in structure but lacks the 2-methylpropoxy group.

    3-Bromoanisole: Contains a methoxy group instead of a 2-methylpropoxy group.

    Bromobenzene: Lacks the additional alkoxy group.

Uniqueness: ((3-Bromo-2-methylpropoxy)methyl)benzene is unique due to the presence of both a bromine atom and a 2-methylpropoxy group attached to the benzene ring

Properties

IUPAC Name

(3-bromo-2-methylpropoxy)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBBFFDRDHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370747
Record name ((3-Bromo-2-methylpropoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91273-58-4
Record name ((3-Bromo-2-methylpropoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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